N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide is a compound that features a piperidine ring substituted with a cyclobutylmethyl group and a cyclopropanesulfonamide moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reductive amination of 4-piperidone with cyclobutylmethylamine.
Introduction of the Cyclopropanesulfonamide Group: The cyclopropanesulfonamide moiety can be introduced via a nucleophilic substitution reaction using cyclopropanesulfonyl chloride and the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the reductive amination and nucleophilic substitution steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Known for its anticancer properties.
N-(cyclohexylmethyl)piperidin-4-yl]cyclopropanesulfonamide: Similar structure but with a cyclohexylmethyl group instead of a cyclobutylmethyl group.
Uniqueness
N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
IUPAC Name |
N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c16-18(17,13-4-5-13)14-12-6-8-15(9-7-12)10-11-2-1-3-11/h11-14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZRPIQPBYXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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